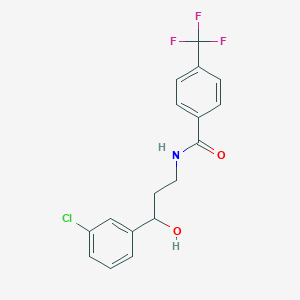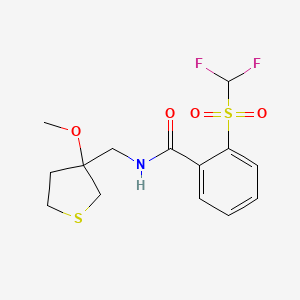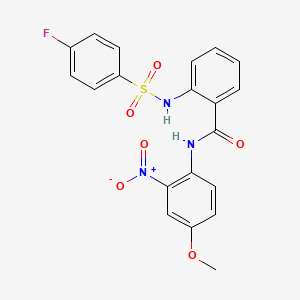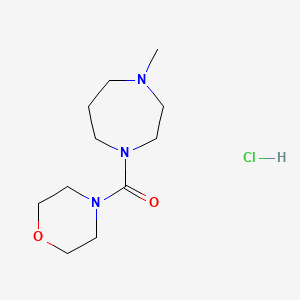
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide, also known as MBO-PB-3C, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MBO-PB-3C has been shown to have a diverse range of effects on the biochemical and physiological processes in the body, making it a promising candidate for further research and development.
Applications De Recherche Scientifique
Chemical Synthesis and Drug Discovery
Research into compounds with complex structures, such as "N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide," often focuses on their synthesis, structural analysis, and potential as precursors or active components in drug discovery. These compounds are examined for their selective inhibition properties, solubility, and ability to interact with specific biological targets. The synthesis of related compounds has led to the discovery of selective and orally efficacious inhibitors for various kinase families, demonstrating the importance of structural modification in enhancing biological activity and pharmacokinetic profiles (Schroeder et al., 2009).
Polymer Science
In polymer science, the focus may be on the utilization of similar compounds as monomers or cross-linking agents to produce novel polymeric materials. The synthesis and properties of hyperbranched aromatic polyamides, for instance, highlight the role of specific chemical structures in developing materials with unique solubility and thermal properties (Yang et al., 1999).
Material Science and Catalysis
Similar compounds are explored for their roles in catalysis and material science, where their chemical reactivity and stability under various conditions are critical. The preparation and structural determination of metal complexes with specific ligands demonstrate the potential of using complex organic molecules in the development of new catalytic systems or materials with novel properties (Bonacorso et al., 2003).
Biological Applications
In the realm of biology and pharmacology, the focus might be on investigating the biological activities of similar compounds, including their potential as inhibitors or activators of specific pathways. This involves the study of their binding affinities, mode of action, and therapeutic potential in various disease models. For example, the study of Schiff and Mannich bases and their metal complexes explores the spin interaction and potential applications in developing new therapeutic agents (Orio et al., 2010).
Analytical Chemistry
Analytical applications might involve the development of new methodologies for the detection, quantification, or structural elucidation of compounds with similar structures. This could include techniques such as chromatography, mass spectrometry, or spectroscopy to understand the compound's behavior in various matrices or conditions (Gatti et al., 1990).
Propriétés
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-1-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-19-12-13(11-16(19)20)17(21)18-9-5-6-10-23-15-8-4-3-7-14(15)22-2/h3-4,7-8,13H,9-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOPOYGBIUSAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NCC#CCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2720243.png)

![3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2720246.png)
![1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2720247.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-6-ethoxy-N-methylpyridine-3-carboxamide](/img/structure/B2720249.png)


![4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2720255.png)

![5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2720260.png)
![2-(4-Methoxyphenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2720262.png)
